"4-Azepan-1-ylpyridine-2-carboxylic acid" molecular weight and formula
"4-Azepan-1-ylpyridine-2-carboxylic acid" molecular weight and formula
An In-Depth Technical Guide to 4-Azepan-1-ylpyridine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, functionalized derivative: 4-Azepan-1-ylpyridine-2-carboxylic acid .
This molecule belongs to the picolinic acid family (pyridine-2-carboxylic acids) and is further substituted at the 4-position with a seven-membered azepane ring. This combination of a metal-chelating picolinic acid moiety and a bulky, saturated heterocyclic amine introduces distinct structural and electronic features. Such "building blocks" are of significant interest to researchers in drug development for their potential to be incorporated into larger molecules, enabling the exploration of new chemical space and the optimization of lead compounds. This document provides a comprehensive overview of its chemical properties, plausible synthetic strategies, and potential applications, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. All quantitative data for 4-Azepan-1-ylpyridine-2-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 220.27 g/mol | [4] |
| 220.26764 g/mol | [3] | |
| IUPAC Name | 4-(azepan-1-yl)picolinic acid | [4] |
| CAS Number | 1094408-73-7 | [3][4] |
| Canonical SMILES | O=C(O)C1=NC=CC(N2CCCCCC2)=C1 | [4] |
| Purity (Typical) | 95% - 97% | [3][4] |
| Appearance | White to off-white powder | [5] |
| Storage Conditions | Store at 0-8 °C | [4] |
Chemical Structure
The structure combines a planar, aromatic pyridine ring with a flexible, non-planar azepane substituent. The carboxylic acid at the 2-position and the nitrogen atom of the pyridine ring form a bidentate chelation site, a feature often exploited in coordination chemistry and catalysis.
Caption: 2D structure of 4-Azepan-1-ylpyridine-2-carboxylic acid.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
A plausible synthesis starts from 4-chloropyridine-2-carboxylic acid or its corresponding ester. The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid (or ester) group at the 2-position.
Caption: Proposed workflow for the synthesis of the title compound.
Causality and Experimental Choices
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Starting Material : Using the methyl ester of 4-chloropyridine-2-carboxylic acid is often preferable to the free acid. The ester group is still sufficiently electron-withdrawing to activate the ring for SₙAr, but it prevents potential side reactions involving the acidic proton of the carboxyl group, such as acid-base reactions with the azepane or the base catalyst, which could complicate the reaction.
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Nucleophile : Azepane is a secondary cyclic amine and acts as a potent nucleophile. Its reaction with the activated pyridine ring is expected to be efficient.
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Solvent and Base : A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for SₙAr reactions as it can solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) more reactive. The base, typically a non-nucleophilic one like potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is required to neutralize the HCl that is formally generated during the substitution.
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Hydrolysis : The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the target carboxylic acid. This is a standard and high-yielding transformation, typically followed by an acidic workup to protonate the carboxylate salt.
Applications in Drug Discovery and Medicinal Chemistry
The true value of a building block like 4-Azepan-1-ylpyridine-2-carboxylic acid lies in its potential for creating new chemical entities with therapeutic potential. The core scaffold, pyridine carboxylic acid, is a "privileged" structure in medicinal chemistry.[1] Isomers like picolinic, nicotinic, and isonicotinic acid have given rise to a multitude of drugs for treating diseases ranging from tuberculosis and cancer to diabetes and neurological disorders.[1][2]
Potential Roles of the Structural Moieties:
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Pyridine-2-carboxylic Acid (Picolinic Acid) Core : This motif is an excellent metal ion chelator and can interact with metalloenzymes. Furthermore, the carboxylic acid provides a handle for forming amide bonds, allowing the molecule to be coupled to other fragments to build molecular complexity.
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4-Azepane Group : The substitution at the 4-position with a bulky, flexible, and basic azepane ring can serve several purposes in drug design:
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Modulating Physicochemical Properties : The azepane ring increases the molecule's three-dimensionality and can improve properties like solubility. Its basic nitrogen can be protonated at physiological pH, influencing cell permeability and target engagement.
-
Exploring Binding Pockets : The seven-membered ring can probe larger, more flexible regions of a target protein's binding site that smaller substituents cannot reach.
-
Vector for Further Substitution : The azepane ring itself could be further functionalized if desired, although this adds synthetic complexity.
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This compound is therefore an attractive starting point for generating libraries of novel compounds for screening against various biological targets.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the utility of 4-Azepan-1-ylpyridine-2-carboxylic acid as a building block, the following is a standard, field-proven protocol for an amide coupling reaction using a common coupling agent like HATU.
Objective: To synthesize an amide by coupling 4-Azepan-1-ylpyridine-2-carboxylic acid with a generic primary amine (R-NH₂).
Materials:
-
4-Azepan-1-ylpyridine-2-carboxylic acid (1.0 eq)
-
Amine of interest (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Azepan-1-ylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation : To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step forms the activated O-acylisourea intermediate, which is highly reactive towards nucleophilic attack.
-
Coupling : Add the amine (R-NH₂, 1.1 eq) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup : Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Safety and Handling
As a laboratory chemical, 4-Azepan-1-ylpyridine-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.
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Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures :
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[4]
-
References
-
Moldb. (n.d.). 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1.
-
ResearchGate. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. Retrieved from [Link]
-
RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]
-
PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid - Moldb [moldb.com]
- 4. 4-azepan-1-ylpyridine-2-carboxylic acid 95% | CAS: 1094408-73-7 | AChemBlock [achemblock.com]
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